molecular formula C18H17N3O2 B8428195 4-Methyl-5-phenyl-1-(3-pyridyl)pyrazole-3-carboxylic acid ethyl ester

4-Methyl-5-phenyl-1-(3-pyridyl)pyrazole-3-carboxylic acid ethyl ester

Cat. No. B8428195
M. Wt: 307.3 g/mol
InChI Key: DEHARGKHGADQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-phenyl-1-(3-pyridyl)pyrazole-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-5-phenyl-1-(3-pyridyl)pyrazole-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-phenyl-1-(3-pyridyl)pyrazole-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methyl-5-phenyl-1-(3-pyridyl)pyrazole-3-carboxylic acid ethyl ester

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

ethyl 4-methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylate

InChI

InChI=1S/C18H17N3O2/c1-3-23-18(22)16-13(2)17(14-8-5-4-6-9-14)21(20-16)15-10-7-11-19-12-15/h4-12H,3H2,1-2H3

InChI Key

DEHARGKHGADQQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C)C2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above-obtained lithium salt of 3-methyl-4-phenyl-2,4-dioxobutanoic acid ethyl ester (1.502 g) was dissolved in ethanol (30 mL). To the resultant mixture were added 1M HCl in ethanol (8 mL) and 3-hydrazinopyridine (1.977 g) obtained from Referential Example 52, followed by refluxing for 2.5 hours. The mixture was cooled in air. The reaction mixture was alkalinized to pH 10 with an aqueous solution of sodium hydroxide. The mixture was partitioned between chloroform and water. The aqueous layer was extracted with chloroform. The organic layer was washed with saturated brine, and then dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform-acetone), to thereby give the title compound as an oily substance (1.428 g, 34%).
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3-methyl-4-phenyl-2,4-dioxobutanoic acid ethyl ester
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30 mL
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8 mL
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